molecular formula C18H18ClFN2O3 B276935 2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-(4-fluorobenzyl)acetamide

2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-(4-fluorobenzyl)acetamide

Cat. No. B276935
M. Wt: 364.8 g/mol
InChI Key: JFBBVNFVMUVKBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-(4-fluorobenzyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-(4-fluorobenzyl)acetamide involves the inhibition of specific enzymes and proteins involved in cancer cell proliferation and survival. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. By inhibiting HDAC activity, this compound can alter the expression of genes involved in cancer cell growth and survival, leading to the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects:
2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-(4-fluorobenzyl)acetamide has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been found to have antioxidant properties, which may be beneficial in the treatment of certain diseases. Additionally, this compound has been found to have neuroprotective properties, which may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-(4-fluorobenzyl)acetamide in lab experiments is its specificity for certain enzymes and proteins involved in cancer cell proliferation and survival. This specificity allows for targeted inhibition of these enzymes and proteins, leading to the inhibition of cancer cell growth and survival. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-(4-fluorobenzyl)acetamide. One direction is to further investigate its potential use as an anti-inflammatory agent, as well as its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to determine the optimal dosage and administration of this compound in the treatment of cancer. Finally, future research may focus on the development of new analogs of this compound with improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis of 2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-(4-fluorobenzyl)acetamide involves the reaction of 3-chloro-4-methylaniline with ethyl oxalyl chloride to form 2-chloro-N-(3-chloro-4-methylphenyl)acetamide. This intermediate is then reacted with 4-fluorobenzylamine to form 2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-(4-fluorobenzyl)acetamide.

Scientific Research Applications

2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-(4-fluorobenzyl)acetamide has been extensively studied for its potential applications in the treatment of cancer. It has been found to inhibit the growth of cancer cells by targeting specific enzymes and proteins involved in cancer cell proliferation and survival. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models.

properties

Molecular Formula

C18H18ClFN2O3

Molecular Weight

364.8 g/mol

IUPAC Name

2-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-N-[(4-fluorophenyl)methyl]acetamide

InChI

InChI=1S/C18H18ClFN2O3/c1-12-2-7-15(8-16(12)19)22-18(24)11-25-10-17(23)21-9-13-3-5-14(20)6-4-13/h2-8H,9-11H2,1H3,(H,21,23)(H,22,24)

InChI Key

JFBBVNFVMUVKBF-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)COCC(=O)NCC2=CC=C(C=C2)F)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COCC(=O)NCC2=CC=C(C=C2)F)Cl

Origin of Product

United States

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